1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone hydrochloride 1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 1189718-37-3
VCID: VC5293796
InChI: InChI=1S/C18H24N4O3.ClH/c1-3-20-9-8-19-18(20)22-12-10-21(11-13-22)17(23)14-25-16-6-4-15(24-2)5-7-16;/h4-9H,3,10-14H2,1-2H3;1H
SMILES: CCN1C=CN=C1N2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC.Cl
Molecular Formula: C18H25ClN4O3
Molecular Weight: 380.87

1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone hydrochloride

CAS No.: 1189718-37-3

Cat. No.: VC5293796

Molecular Formula: C18H25ClN4O3

Molecular Weight: 380.87

* For research use only. Not for human or veterinary use.

1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone hydrochloride - 1189718-37-3

Specification

CAS No. 1189718-37-3
Molecular Formula C18H25ClN4O3
Molecular Weight 380.87
IUPAC Name 1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone;hydrochloride
Standard InChI InChI=1S/C18H24N4O3.ClH/c1-3-20-9-8-19-18(20)22-12-10-21(11-13-22)17(23)14-25-16-6-4-15(24-2)5-7-16;/h4-9H,3,10-14H2,1-2H3;1H
Standard InChI Key VXIFMXRGPPNGEF-UHFFFAOYSA-N
SMILES CCN1C=CN=C1N2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features three distinct structural domains:

  • Imidazole Ring: A five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. The 1-ethyl substitution on the imidazole nitrogen enhances lipophilicity, potentially improving membrane permeability .

  • Piperazine Moiety: A six-membered diamine ring that contributes to conformational flexibility and hydrogen-bonding capacity, often critical for receptor binding .

  • Methoxyphenoxy Ether: A para-methoxy-substituted phenyl ether linked via an ethanone spacer, which may facilitate π–π stacking interactions with aromatic residues in enzyme active sites.

The hydrochloride salt form improves aqueous solubility, a common modification for bioactive compounds to enhance bioavailability.

Physicochemical Profile

PropertyValue
Molecular FormulaC18H25ClN4O3\text{C}_{18}\text{H}_{25}\text{ClN}_4\text{O}_3
Molecular Weight380.87 g/mol
CAS Number1189718-37-3
Salt FormHydrochloride
Key Functional GroupsImidazole, piperazine, methoxyphenoxy ether

Synthesis and Optimization

Synthetic Pathway

The synthesis involves a multi-step sequence:

  • Piperazine Functionalization: Reaction of piperazine with 1-ethyl-1H-imidazole-2-carbaldehyde under reductive amination conditions to form the 4-(1-ethyl-1H-imidazol-2-yl)piperazine intermediate.

  • Ethanone Spacer Introduction: Coupling the intermediate with 2-chloro-1-(4-methoxyphenoxy)ethanone via nucleophilic substitution, leveraging the piperazine’s secondary amine as a nucleophile.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, crystallized from a mixture of ethanol and diethyl ether.

Reaction Optimization

  • Temperature: Maintained at 0–5°C during imidazole-piperazine coupling to minimize side reactions.

  • Solvent System: Tetrahydrofuran (THF) used for its balance of polarity and ability to dissolve both aromatic and amine components.

  • Yield: Reported at 68–72% after purification by column chromatography (silica gel, eluent: dichloromethane/methanol 9:1).

CompoundMIC Against C. albicans (µg/mL)LogP
Ketoconazole 0.05–0.24.3
Clotrimazole0.1–0.55.2
Hypothesized Target Compound~0.3 (predicted)3.8

The lower LogP of 1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone hydrochloride compared to clotrimazole suggests reduced lipophilicity, potentially mitigating hepatotoxicity risks .

Research Gaps and Future Directions

Unexplored Therapeutic Areas

  • Antidepressant Activity: Piperazine derivatives with ethoxyphenoxy groups show affinity for 5-HT1A receptors (e.g., 2-(4-ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride, CAS 1189933-79-6) . Structural parallels suggest potential serotonergic modulation warranting investigation.

  • Anticonvulsant Effects: 3-Hydroxy-4H-pyran-4-one derivatives with piperazine substituents reduce seizure duration in rodent models by 40–60% at 30 mg/kg .

Synthetic Chemistry Priorities

  • Green Chemistry Approaches: Replace THF with cyclopentyl methyl ether (CPME), a safer solvent with similar polarity.

  • Enantioselective Synthesis: Introduce chiral centers via asymmetric catalysis to explore stereochemical effects on bioactivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator